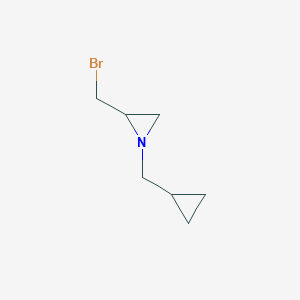

2-(Bromomethyl)-1-(cyclopropylmethyl)aziridine

描述

属性

IUPAC Name |

2-(bromomethyl)-1-(cyclopropylmethyl)aziridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12BrN/c8-3-7-5-9(7)4-6-1-2-6/h6-7H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APIRZHDGBPSPDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2CC2CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis of 1-(Cyclopropylmethyl)aziridine

The parent aziridine is synthesized via Rh-catalyzed nitrene transfer , a method adapted from cyclic olefin aziridination protocols. Cyclopropane-containing olefins, such as cyclopropylmethyl-substituted alkenes, undergo nitrene insertion using Rh$$2$$(esp)$$2$$ as a catalyst and aryl sulfonyl azides as nitrene precursors. For example:

$$

\text{Cyclopropylmethyl-substituted alkene} + \text{TsN}3 \xrightarrow{\text{Rh}2(\text{esp})_2} \text{1-(Cyclopropylmethyl)aziridine}

$$

This reaction proceeds with high stereoelectronic control, favoring trans-diastereomers due to the cationic intermediate mechanism.

Bromination of Hydroxymethyl Aziridines

The hydroxymethyl derivative is brominated using PBr$$3$$ or HBr/AcOH . For instance, treating 2-(hydroxymethyl)-1-(cyclopropylmethyl)aziridine with PBr$$3$$ in dichloromethane at 0°C yields the bromomethyl product in 70–85% efficiency. Side reactions, such as ring-opening, are mitigated by maintaining low temperatures and anhydrous conditions.

Cyclization of β-Bromoamine Precursors

Aziridine ring formation via intramolecular cyclization of β-bromoamines is a robust alternative. This method ensures precise placement of the bromomethyl group during ring closure.

Preparation of β-Bromoamine Intermediates

β-Bromoamines are synthesized by bromination of allylamine derivatives . For example, N-tosyl allylamine undergoes radical bromination using N-bromosuccinimide (NBS) to yield 3-bromo-N-tosylallylamine. Subsequent deprotection (e.g., Mg/MeOH) generates the free β-bromoamine.

Ring-Closing Mechanism

The β-bromoamine undergoes base-mediated cyclization. Using Cs$$2$$CO$$3$$ in tetrahydrofuran (THF) at 60°C, the amine displaces the bromide, forming the aziridine ring:

$$

\text{NH}2\text{CH}2\text{CHBrCH}2\text{-cyclopropylmethyl} \xrightarrow{\text{Cs}2\text{CO}_3} \text{2-(Bromomethyl)-1-(cyclopropylmethyl)aziridine}

$$

This method achieves 65–80% yields, with regioselectivity governed by steric and electronic factors.

Alkylation of Aziridine Nitrogen with Cyclopropylmethyl Groups

Introducing the cyclopropylmethyl moiety via alkylation of a simpler aziridine core is a modular approach.

Substrate Preparation: 2-(Bromomethyl)aziridine

2-(Bromomethyl)aziridine is synthesized via bromine-mediated ring-opening of ethylene imine derivatives . For example, treating ethylene imine with bromine in CCl$$_4$$ yields 2-bromomethylaziridine hydrobromide, which is neutralized to the free base.

N-Alkylation with Cyclopropylmethyl Halides

The aziridine nitrogen is alkylated using cyclopropylmethyl bromide under basic conditions. In a typical procedure, 2-(bromomethyl)aziridine is treated with cyclopropylmethyl bromide and K$$2$$CO$$3$$ in dimethylformamide (DMF) at 80°C:

$$

\text{2-(Bromomethyl)aziridine} + \text{cyclopropylmethyl bromide} \xrightarrow{\text{K}2\text{CO}3} \text{Target compound}

$$

Yields range from 50–70%, with competing side reactions (e.g., over-alkylation) controlled by stoichiometric precision.

Metal-Catalyzed Approaches

Transition-metal catalysis offers routes to concurrently assemble the aziridine ring and cyclopropane moiety.

Rhodium-Catalyzed Aziridination

Adapting methodologies from Kürti et al., cyclopropane-containing olefins undergo Rh$$2$$(esp)$$2$$-catalyzed reactions with sulfonyl azides. For example:

$$

\text{Cyclopropylmethyl-substituted alkene} + \text{TsN}3 \xrightarrow{\text{Rh}2(\text{esp})_2} \text{1-(Cyclopropylmethyl)aziridine}

$$

Subsequent bromination at the methyl position completes the synthesis.

Palladium-Mediated Cross-Coupling

Palladium catalysts enable the introduction of cyclopropylmethyl groups via Negishi cross-coupling . Lithiated 1,1-diborylalkanes transmetallate to zinc reagents, which couple with aziridine-containing electrophiles. While underexplored for this compound, this method holds promise for stereocontrolled synthesis.

Stereochemical and Regiochemical Considerations

Diastereoselectivity in Aziridine Formation

Rh-catalyzed nitrene transfer favors trans-diastereomers due to steric repulsion in the transition state. For example, the trans isomer predominates (>5:1 ratio) when using bulky cyclopropylmethyl groups.

Regioselectivity in Bromination

Bromination at the methyl position is favored due to hyperconjugative stabilization of the transition state. X-ray crystallography reveals elongated C–N bonds adjacent to substituents, enhancing reactivity toward electrophiles.

Comparative Analysis of Methods

| Method | Key Steps | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Bromination of Aziridine | Nitrene transfer → Bromination | 70–85 | High regioselectivity | Multi-step, costly catalysts |

| β-Bromoamine Cyclization | Bromination → Cyclization | 65–80 | Direct ring formation | Requires unstable intermediates |

| N-Alkylation | Alkylation of pre-formed aziridine | 50–70 | Modular | Competing side reactions |

| Metal-Catalyzed | Rh/Pd-mediated synthesis | 60–75 | Stereocontrol | Sensitive to reaction conditions |

化学反应分析

Types of Reactions

2-(Bromomethyl)-1-(cyclopropylmethyl)aziridine undergoes various types of chemical reactions due to the presence of the aziridine ring and the bromomethyl group. Some common reactions include:

Nucleophilic Substitution: The bromomethyl group can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols.

Ring-Opening Reactions: The aziridine ring can be opened by nucleophiles, leading to the formation of amino alcohols or other derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form aziridine N-oxides or reduction to form amines.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.

Ring-Opening Reactions: Acidic or basic conditions can be employed, with reagents like hydrochloric acid or sodium hydroxide.

Oxidation and Reduction: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.

Major Products Formed

Nucleophilic Substitution: Formation of substituted aziridines with various functional groups.

Ring-Opening Reactions: Formation of amino alcohols or other derivatives.

Oxidation and Reduction: Formation of aziridine N-oxides or amines.

科学研究应用

Organic Synthesis

2-(Bromomethyl)-1-(cyclopropylmethyl)aziridine serves as a key intermediate in the synthesis of various biologically active compounds. Its ability to undergo nucleophilic substitution has been exploited to create derivatives with diverse functional groups, expanding the library of aziridine-based compounds.

| Reaction Type | Example Products | Yield |

|---|---|---|

| Nucleophilic Substitution | 1-Alkyl-2-pentylaziridines | High yield |

| Coupling Reactions | N-Alkyl-N-allylamines | Moderate yield |

Medicinal Chemistry

The compound has shown potential in medicinal chemistry, particularly in the development of new anticancer and antimicrobial agents. Studies have indicated that aziridine derivatives exhibit significant biological activities, including:

- Anticancer Activity : Compounds derived from this compound have been evaluated for their efficacy against various cancer cell lines. For instance, derivatives have demonstrated cytotoxic effects on FaDu hypopharyngeal tumor cells through apoptosis induction.

- Antimicrobial Properties : The compound's derivatives have been assessed for their antimicrobial activity against resistant bacterial strains, showcasing promising results that could lead to new therapeutic options .

Material Science

In material science, this compound is being explored for its potential use in polymer chemistry. Its reactive bromomethyl group can be utilized to create cross-linked polymer networks, which may enhance material properties such as thermal stability and mechanical strength.

Case Study 1: Anticancer Properties

A recent study investigated the anticancer properties of aziridine derivatives synthesized from this compound. The results indicated a significant reduction in cell viability across multiple cancer cell lines, particularly through mechanisms involving apoptosis modulation.

| Compound Name | Cancer Type | Mechanism | Reference |

|---|---|---|---|

| Aziridine Derivative A | FaDu Hypopharyngeal Tumor | Induces apoptosis | |

| Aziridine Derivative B | MCF-7 Breast Cancer | Cell cycle arrest |

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial activity of derivatives obtained from this compound against Mycobacterium tuberculosis. The findings showed that specific derivatives exhibited potent inhibitory effects on bacterial growth, suggesting their potential as new antibiotics .

作用机制

The mechanism of action of 2-(Bromomethyl)-1-(cyclopropylmethyl)aziridine involves its high reactivity due to the strained aziridine ring and the presence of the bromomethyl group. The compound can act as an electrophile, reacting with nucleophiles to form new bonds. The molecular targets and pathways involved depend on the specific reactions and applications being studied. For example, in biological systems, it may interact with nucleophilic sites in proteins or DNA, leading to potential therapeutic effects.

相似化合物的比较

Similar Compounds

Aziridine: The parent compound with a three-membered nitrogen-containing ring.

2-(Chloromethyl)-1-(cyclopropylmethyl)aziridine: Similar structure with a chloromethyl group instead of a bromomethyl group.

1-(Cyclopropylmethyl)aziridine: Lacks the bromomethyl group, resulting in different reactivity.

Uniqueness

2-(Bromomethyl)-1-(cyclopropylmethyl)aziridine is unique due to the combination of the aziridine ring, bromomethyl group, and cyclopropylmethyl group. This combination imparts distinct reactivity and potential for diverse applications in various fields.

生物活性

2-(Bromomethyl)-1-(cyclopropylmethyl)aziridine is a bicyclic compound characterized by a three-membered aziridine ring with a bromomethyl substituent and a cyclopropylmethyl group. Its unique structure suggests potential biological activities, particularly in medicinal chemistry and pharmacology.

- Chemical Formula : C₇H₁₃BrN

- Molecular Weight : 188.09 g/mol

The aziridine ring is known for its reactivity, particularly in nucleophilic substitution reactions, which can lead to various derivatives with distinct biological properties.

Antimicrobial Activity

Research indicates that aziridine derivatives exhibit significant antimicrobial properties. The presence of the bromomethyl group enhances the compound's ability to interact with microbial targets, potentially leading to the inhibition of bacterial growth. Studies have shown that compounds with similar structures can effectively combat various pathogens, including Gram-positive and Gram-negative bacteria.

Cytotoxicity

Cytotoxicity assays have demonstrated that this compound can induce cell death in cancer cell lines. In vitro studies suggest that it may affect cellular viability through mechanisms such as apoptosis or necrosis, making it a candidate for further investigation in cancer therapeutics .

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition : The aziridine ring can act as a reactive electrophile, potentially inhibiting enzymes involved in critical metabolic pathways.

- DNA Interaction : Similar compounds have been shown to intercalate into DNA, leading to disruptions in replication and transcription processes.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 2-(Chloromethyl)-1-(cyclopropylmethyl)aziridine | Aziridine derivative | Antimicrobial, cytotoxic |

| 2-(Bromomethyl)-3-methylaziridine | Aziridine derivative | Antiviral, anticancer |

| 3-Bromomethyl-1-(cyclopropyl)azetidine | Azetidine derivative | Antitumor activity |

The table above highlights how variations in substituents on aziridine or related structures can influence their biological activities.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study investigated the antimicrobial effects of various aziridine derivatives, including this compound. Results indicated a significant reduction in bacterial colony counts when treated with the compound, suggesting its potential as an antimicrobial agent .

- Cytotoxicity Assessment : In vitro cytotoxicity tests were conducted on several human cancer cell lines (e.g., RKO, HeLa). The compound showed varying degrees of inhibition, with IC50 values indicating effective concentrations for inducing cell death .

- Mechanistic Studies : Further research focused on elucidating the mechanism of action through molecular docking studies and enzyme assays. These studies revealed potential interactions with key metabolic enzymes, supporting the hypothesis of enzyme inhibition as a mode of action .

常见问题

Basic Research Questions

Q. What are the optimal conditions for synthesizing 2-(bromomethyl)-1-(cyclopropylmethyl)aziridine, and how does reaction time influence yield?

- Methodology :

- Coupling reactions : Use nucleophilic substitution with cyclopropylmethylamine and 2-(bromomethyl)aziridine precursors. A reflux in acetonitrile with potassium carbonate as a base (2.5 days, 4.5 mmol scale) is recommended for aziridine functionalization .

- Yield optimization : Extend reaction time to ≥48 hours for complete conversion, as shorter durations (<24 hours) lead to unreacted intermediates. Monitor via TLC or LC-MS.

- Data contradiction : While uses K₂CO₃, other protocols (e.g., NaH) may accelerate reactions but risk side-product formation. Validate base selection against steric/electronic effects of substituents.

Q. How can impurities in 2-(bromomethyl)aziridine derivatives be minimized during purification?

- Methodology :

- Chromatography : Use silica gel column chromatography with CHCl₃/MeOH (95:5) to isolate aziridine derivatives. This resolves bromoalkyl byproducts, as demonstrated in triazole-functionalized analogs .

- Recrystallization : For crystalline intermediates (e.g., sulfonyl derivatives), recrystallize from ethyl acetate/hexane mixtures (e.g., mp 71.5–73.5°C for related morpholine sulfonates) .

- Key challenge : Bromomethyl groups are prone to hydrolysis; avoid aqueous workup unless stabilized by inert atmospheres.

Q. What spectroscopic techniques are critical for characterizing aziridine ring stability in this compound?

- Methodology :

- NMR : ¹H NMR to detect aziridine ring protons (δ 1.5–2.5 ppm) and cyclopropylmethyl groups (δ 0.5–1.2 ppm). ¹³C NMR confirms quaternary carbons adjacent to bromine.

- Mass spectrometry : HRMS (ESI+) to verify molecular ion peaks (e.g., C₇H₁₄BrN: [M+H]⁺ = 192.10) .

Advanced Research Questions

Q. How do solvent polarity and temperature influence the regioselectivity of nucleophilic attacks on 2-(bromomethyl)aziridines?

- Methodology :

- Solvent effects : Polar aprotic solvents (e.g., DMF) favor aziridinium ion formation, directing nucleophiles to the less hindered carbon. Nonpolar solvents (e.g., toluene) stabilize neutral intermediates, altering regiochemistry .

- Case study : In azetidine rearrangements, THF/water mixtures promote ring expansion, while dry acetonitrile retains aziridine structure .

- Data table :

| Solvent | Reaction Pathway | Product Dominance | Reference |

|---|---|---|---|

| Acetonitrile | Aziridine coupling | 2-[(Triazolyl)methyl]aziridine | |

| THF/H₂O | Azetidine formation | 3-Methoxyazetidine |

Q. What computational methods explain the reactivity differences between activated and nonactivated 2-(bromomethyl)aziridines?

- Methodology :

- DFT calculations : Compare activation energies for ring-opening pathways. Nonactivated aziridines (e.g., cyclopropylmethyl-substituted) exhibit higher energy barriers due to steric hindrance from bulky substituents .

- NBO analysis : Quantify hyperconjugative interactions between bromine and the aziridine ring. Electron-withdrawing groups (e.g., sulfonyl) lower transition-state energy by stabilizing partial charges .

Q. How can stereochemical outcomes be controlled during aziridine functionalization for chiral ligand synthesis?

- Methodology :

- Chiral auxiliaries : Use enantiopure amines (e.g., (1R)-1-phenylethyl) to induce asymmetry during aziridinium salt formation .

- Catalytic asymmetric synthesis : Employ transition-metal catalysts (e.g., Co₂(CO)₈) for stereospecific carbonylation to β-lactams, preserving aziridine chirality .

- Challenge : Cyclopropylmethyl groups may induce conformational strain, complicating stereocontrol. Mitigate via low-temperature crystallography to resolve diastereomers.

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the stability of bromomethylaziridines in basic aqueous conditions?

- Resolution :

- Substituent effects : Electron-donating groups (e.g., cyclopropylmethyl) stabilize aziridines against hydrolysis, whereas electron-withdrawing groups (e.g., sulfonyl) accelerate degradation .

- pH dependency : Basic conditions (pH >10) promote ring-opening via SN2 mechanisms, but buffered mild bases (e.g., K₂CO₃ in acetonitrile) minimize this .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。